3-[4-phenyl-5-(4-phenylphenyl)-1H-imidazol-2-yl]phenol
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Overview
Description
3-[4-phenyl-5-(4-phenylphenyl)-1H-imidazol-2-yl]phenol is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a phenol group attached to an imidazole ring that is further substituted with phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[4-phenyl-5-(4-phenylphenyl)-1H-imidazol-2-yl]phenol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are carefully controlled to ensure the formation of the desired imidazole ring with the appropriate substitutions.
Industrial production methods for this compound may involve the use of advanced organic synthesis techniques, including the use of palladium-catalyzed coupling reactions and other transition metal-catalyzed processes. These methods are optimized for high yield and purity, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
3-[4-phenyl-5-(4-phenylphenyl)-1H-imidazol-2-yl]phenol undergoes a variety of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[4-phenyl-5-(4-phenylphenyl)-1H-imidazol-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[4-phenyl-5-(4-phenylphenyl)-1H-imidazol-2-yl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the imidazole ring can coordinate with metal ions or participate in π-π stacking interactions with aromatic residues . These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
3-[4-phenyl-5-(4-phenylphenyl)-1H-imidazol-2-yl]phenol can be compared with other imidazole derivatives, such as:
4-Phenylphenol: A simpler compound with a phenol group attached to a biphenyl structure.
1,3-Diazole: A basic imidazole structure with two nitrogen atoms in the ring.
4-Hydroxybiphenyl: Another phenol derivative with a biphenyl structure.
The uniqueness of this compound lies in its complex substitution pattern, which imparts distinct chemical properties and makes it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
3-[4-phenyl-5-(4-phenylphenyl)-1H-imidazol-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O/c30-24-13-7-12-23(18-24)27-28-25(21-10-5-2-6-11-21)26(29-27)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18,30H,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMSXBORPNATCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC(=CC=C4)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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